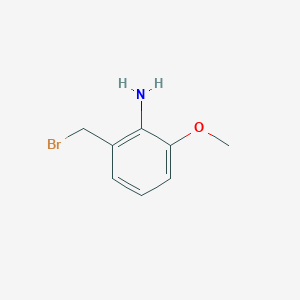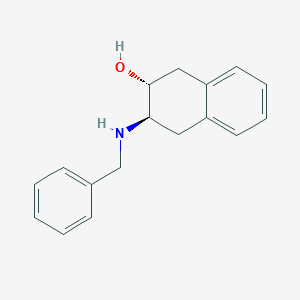
Acetic acid;3-methylpentane-1,3,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;3-methylpentane-1,3,5-triol is a compound that combines acetic acid with 3-methylpentane-1,3,5-triol Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its role in vinegar 3-methylpentane-1,3,5-triol is an organic compound with the formula C₆H₁₄O₃, featuring three hydroxyl groups and a methyl group attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methylpentane-1,3,5-triol can be achieved through the esterification of 3-methylpentane-1,3,5-triol with acetic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and controlled reaction environments can further enhance the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;3-methylpentane-1,3,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in 3-methylpentane-1,3,5-triol can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of simpler alcohols or hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;3-methylpentane-1,3,5-triol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a model compound for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of acetic acid;3-methylpentane-1,3,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester linkage formed with acetic acid can undergo hydrolysis, releasing acetic acid and 3-methylpentane-1,3,5-triol, which can then participate in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylpentane-1,3,5-triol: The parent compound without the acetic acid esterification.
2-Methylpentane-1,3,5-triol: A structural isomer with the methyl group on the second carbon.
Pentane-1,3,5-triol: A similar compound lacking the methyl group.
Uniqueness
Acetic acid;3-methylpentane-1,3,5-triol is unique due to its ester linkage with acetic acid, which imparts distinct chemical properties and reactivity. This esterification can enhance the compound’s solubility, stability, and potential biological activity compared to its non-esterified counterparts.
Eigenschaften
CAS-Nummer |
66470-78-8 |
|---|---|
Molekularformel |
C12H26O9 |
Molekulargewicht |
314.33 g/mol |
IUPAC-Name |
acetic acid;3-methylpentane-1,3,5-triol |
InChI |
InChI=1S/C6H14O3.3C2H4O2/c1-6(9,2-4-7)3-5-8;3*1-2(3)4/h7-9H,2-5H2,1H3;3*1H3,(H,3,4) |
InChI-Schlüssel |
PARPKKSKRBXOJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(CCO)(CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
![2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14485828.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)







